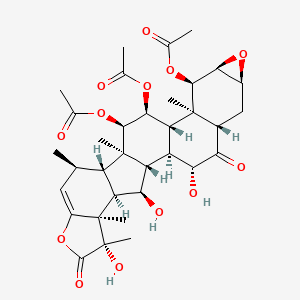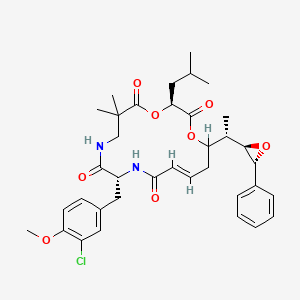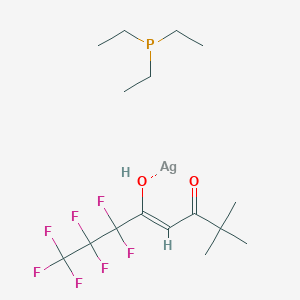
三乙基膦(6,6,7,7,8,8,8-七氟-2,2-二甲基-3,5-辛二酮酸银(I)
描述
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is a yellow low-melting solid . It is also known as Ag(C3F7COCHCOC4H9)P(CH2CH3)3 . It is insoluble in water .
Synthesis Analysis
This compound is used as a precursor for the chemical vapor deposition of silver films . It is also a useful starting material for the atomic layer deposition of silver thin films at growth temperatures of 120-150°C .Molecular Structure Analysis
The molecular formula of this compound is C10H10AgF7O2.C6H15P . It has a molecular weight of 521.20 . The exact mass is 521.061 g/mol .Physical and Chemical Properties Analysis
This compound is a yellow low-melting solid . It has a density of 1.623 g/cm³ . It is insoluble in water .科学研究应用
芳香族化合物的核磁共振光谱:双核镧系(III)-银(I)位移试剂,包括 6,6,7,7,8,8,8-七氟-2,2-二甲基-3,5-辛二酮酸,已用于芳香族和多环芳香族化合物的核磁共振光谱中。这些试剂选择性地结合,促进了显着的谱清晰度,并有助于分析汽油中发现的复杂混合物 (Wenzel & Sievers, 1982)。
等离子体增强原子层沉积:该化合物已在使用 NH3-等离子体的等离子体增强原子层沉积 (ALD) 工艺中使用。该工艺表现出稳定的生长速率,并有助于沉积多晶面心立方 Ag 薄膜,该薄膜在各种纳米技术和材料科学领域都有应用 (Minjauw et al., 2017)。
Ln(III)-配合物的发光用于高级显示:该化合物已用于制备 Ln3+ (Eu 或 Tb) 三元配合物,有助于增强红色和绿色光谱区域的发光。这些材料在 OLED 和高级显示技术中具有潜在应用 (Singh et al., 2020)。
Eu(III)配合物的光致发光强度和溶解度:研究表明,该化合物作为配体时,可以增强 Eu(III)配合物的光致发光强度和溶解度。这对用于 LED 器件、安全介质和传感器的材料的开发具有影响 (Iwanaga, 2019)。
银的化学气相沉积:它已被用作化学气相沉积 (CVD) 工艺中沉积银膜的前驱体,这在电子行业中对于创建导电层非常重要 (Serghini-Monim et al., 1997)。
安全和危害
作用机制
Target of Action
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is primarily used as a precursor for the chemical vapor deposition (CVD) of silver films . The primary target of this compound is the substrate on which the silver film is to be deposited.
Mode of Action
The compound interacts with its target (the substrate) through a process known as chemical vapor deposition. In this process, the compound is vaporized and reacts on the surface of the substrate to form a thin film of silver. The exact nature of the interaction and the resulting changes depend on the specific conditions of the deposition process, such as temperature and pressure .
Biochemical Pathways
Instead, it participates in physical and chemical processes to deposit silver films on substrates .
Result of Action
The result of the action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is the formation of thin silver films. These films are essential for various electronic applications, such as conductive layers in semiconductor devices and components .
生化分析
Biochemical Properties
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal fluorobeta-diketonate complexes, which are crucial in catalytic processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) on cells are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with certain enzymes can result in the inhibition of their catalytic activity, thereby affecting the biochemical pathways they regulate . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it is light-sensitive and should be stored in cold conditions to maintain its stability . Over time, degradation products may form, which can have different biochemical effects compared to the parent compound.
Metabolic Pathways
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing the levels of metabolites and the overall metabolic flux . For instance, its interaction with metal fluorobeta-diketonate complexes can affect the catalytic activity of enzymes involved in metabolic reactions.
Subcellular Localization
The subcellular localization of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWZMHJSXPSEI-XFUGJFOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26AgF7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165461-74-5 | |
| Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?
A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.
Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?
A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)


![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)
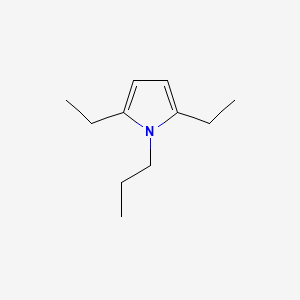

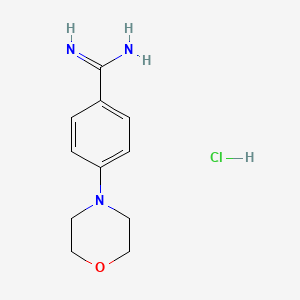
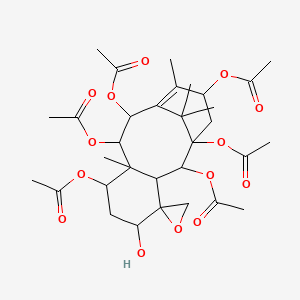
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)
